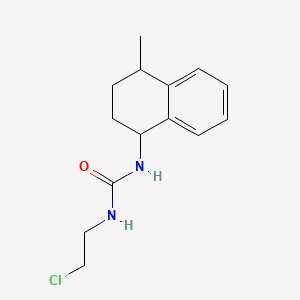

1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea

CAS No.: 102433-59-0

Cat. No.: VC17171196

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102433-59-0 |

|---|---|

| Molecular Formula | C14H19ClN2O |

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |

| Standard InChI | InChI=1S/C14H19ClN2O/c1-10-6-7-13(17-14(18)16-9-8-15)12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3,(H2,16,17,18) |

| Standard InChI Key | KAASBXQELPNJHL-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C2=CC=CC=C12)NC(=O)NCCCl |

Introduction

1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is a chemical compound with the CAS number 102433-59-0. It belongs to the class of urea derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial processes. This compound is specifically characterized by its molecular formula and a molecular weight of 266.766 g/mol .

Synthesis and Preparation

The synthesis of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea typically involves the reaction of 4-methyl-1,2,3,4-tetrahydro-1-naphthylamine with 2-chloroethyl isocyanate. This reaction is a common method for forming urea derivatives, where the isocyanate group reacts with the amine to form the urea linkage.

Applications

While specific applications of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea are not widely documented, urea derivatives in general are used in various fields:

-

Pharmaceuticals: Urea derivatives can act as intermediates in the synthesis of drugs, often providing a scaffold for further modification.

-

Agrochemicals: Some urea compounds are used as herbicides or fungicides.

-

Industrial Processes: They can serve as components in polymers or as additives in various industrial formulations.

Safety and Handling

Given the presence of a chloroethyl group, this compound may exhibit some level of toxicity and should be handled with caution. It is advisable to follow standard laboratory safety protocols when handling this compound, including wearing protective clothing and working in a well-ventilated area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume